molecular formula C20H20F3NO4 B3035591 (4E)-3-(3,4-dimethoxyphenyl)-4-({[3-(trifluoromethyl)phenyl]methoxy}imino)butan-2-one CAS No. 337921-45-6

(4E)-3-(3,4-dimethoxyphenyl)-4-({[3-(trifluoromethyl)phenyl]methoxy}imino)butan-2-one

Cat. No.: B3035591
CAS No.: 337921-45-6
M. Wt: 395.4 g/mol
InChI Key: FOZAKHHZHTWEJX-BHGWPJFGSA-N
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Description

(4E)-3-(3,4-dimethoxyphenyl)-4-({[3-(trifluoromethyl)phenyl]methoxy}imino)butan-2-one is a complex organic compound characterized by its unique structure, which includes both dimethoxyphenyl and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-3-(3,4-dimethoxyphenyl)-4-({[3-(trifluoromethyl)phenyl]methoxy}imino)butan-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the butan-2-one backbone, followed by the introduction of the dimethoxyphenyl and trifluoromethylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

(4E)-3-(3,4-dimethoxyphenyl)-4-({[3-(trifluoromethyl)phenyl]methoxy}imino)butan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to optimize the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4E)-3-(3,4-dimethoxyphenyl)-4-({[3-(trifluoromethyl)phenyl]methoxy}imino)butan-2-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the mechanisms of various biological processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific molecular pathways, particularly those involving oxidative stress and inflammation.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the production of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of (4E)-3-(3,4-dimethoxyphenyl)-4-({[3-(trifluoromethyl)phenyl]methoxy}imino)butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in oxidative stress, thereby reducing cellular damage and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of dimethoxyphenyl and trifluoromethylphenyl groups, which confer unique chemical and biological properties

Properties

IUPAC Name

(4E)-3-(3,4-dimethoxyphenyl)-4-[[3-(trifluoromethyl)phenyl]methoxyimino]butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3NO4/c1-13(25)17(15-7-8-18(26-2)19(10-15)27-3)11-24-28-12-14-5-4-6-16(9-14)20(21,22)23/h4-11,17H,12H2,1-3H3/b24-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZAKHHZHTWEJX-BHGWPJFGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C=NOCC1=CC(=CC=C1)C(F)(F)F)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C(/C=N/OCC1=CC(=CC=C1)C(F)(F)F)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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